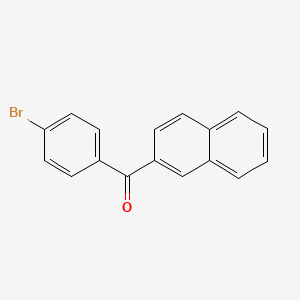

4-Bromophenyl-2'-naphthyl ketone

Description

Significance of Aryl Ketones in Modern Organic Chemistry and Materials Science

Aryl ketones are organic compounds featuring a carbonyl group bonded to at least one aromatic ring. This structural motif is not merely a chemical curiosity; it is a cornerstone of both organic synthesis and materials science. In synthesis, aryl ketones are invaluable intermediates. researchgate.netnih.gov Their carbonyl group can be transformed into a wide array of other functional groups, and the aromatic ring can be modified through various substitution reactions. researchgate.net A classic method for their synthesis is the Friedel-Crafts acylation, a reaction that has been a staple of organic chemistry for over a century, allowing the direct attachment of an acyl group to an aromatic ring. scribd.com

The significance of aryl ketones extends prominently into the realm of photochemistry. researchgate.net When exposed to light, they can absorb energy and transition to an excited state, which enables them to participate in unique chemical reactions not accessible under normal thermal conditions. psu.edu This photo-reactivity is harnessed in various applications, from initiating polymerization reactions to serving as photocatalysts in complex organic transformations. researchgate.net

In materials science, aryl ketones are integral to the structure of high-performance polymers. For instance, polyetheretherketone (PEEK) is a robust thermoplastic known for its exceptional mechanical strength and thermal stability, making it suitable for demanding applications in aerospace, medical implants, and chemical processing. sigmaaldrich.com More recently, aryl ketone derivatives have been explored as promising organic photocatalysts, with research focused on enhancing their stability and efficiency for applications like photoinduced electron transfer (PET) by incorporating them into structures like covalent organic frameworks (COFs). rsc.org

| Property/Application | Description | Key References |

| Synthetic Intermediate | Versatile precursors for synthesizing pharmaceuticals, fragrances, and other fine chemicals. researchgate.netnih.gov | researchgate.net, nih.gov |

| Photochemistry | Act as photosensitizers and photocatalysts; used in reactions like Paternò–Büchi cycloadditions. researchgate.netpsu.edu | researchgate.net, psu.edu |

| Materials Science | Building blocks for high-performance polymers like PEEK. sigmaaldrich.com | sigmaaldrich.com |

| Catalysis | Used in Friedel-Crafts reactions and as organophotoredox catalysts. scribd.comrsc.org | scribd.com, rsc.org |

Research Landscape of Brominated Naphthyl Ketones

The introduction of a bromine atom and a naphthyl group into a ketone structure creates a molecule with a distinct set of properties and potential applications. The naphthalene (B1677914) moiety, a bicyclic aromatic system, offers a larger, more electron-rich scaffold compared to a simple benzene (B151609) ring. The position of substitution on the naphthalene ring is critical, with acylation reactions often yielding a mixture of isomers. For instance, the Friedel-Crafts acylation of naphthalene can produce both 1- and 2-acylnaphthalenes, with the product ratio heavily dependent on reaction conditions such as solvent and temperature, which dictate kinetic versus thermodynamic control. researchgate.netstackexchange.com Achieving high regioselectivity for the 2-isomer, as seen in 4-Bromophenyl-2'-naphthyl ketone, is a significant synthetic challenge. stackexchange.com

The bromine atom further enhances the chemical versatility of the molecule. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the "stitching" of the brominated naphthyl ketone core to other molecular fragments, enabling the construction of complex architectures. Furthermore, the presence of a heavy atom like bromine can influence the photophysical properties of the molecule, potentially enhancing intersystem crossing from the singlet excited state to the triplet state, a key process in many photochemical applications. acs.org

The synthesis of brominated ketones can be achieved through various methods, including the direct bromination of a ketone using reagents like N-bromosuccinimide (NBS), often in the presence of a catalyst. rsc.orgchemtube3d.comresearchgate.netorganic-chemistry.org The development of mild and selective bromination techniques remains an active area of research. researchgate.netrsc.org

Identification of Current Research Gaps and Future Directions for this compound

While the broader classes of aryl ketones and brominated aromatics are well-studied, specific research into this compound is limited. This presents a significant opportunity for new research. Based on the known chemistry of its constituent parts, several key research gaps and future directions can be identified.

Selective Synthesis: A primary research gap is the development of a highly regioselective synthesis for this compound. The Friedel-Crafts acylation of naphthalene with 4-bromobenzoyl chloride typically yields a mixture of the 1'- and 2'-isomers. researchgate.net Research focused on novel catalysts or reaction conditions that exclusively or predominantly yield the 2'-isomer would be of great value. This could involve exploring shape-selective catalysts like zeolites or employing directing groups. stackexchange.com

Photophysical and Photochemical Studies: The combination of the naphthyl and bromophenyl groups suggests that this ketone could have interesting photophysical properties. A thorough investigation of its absorption, emission, and excited-state dynamics is warranted. Future research could explore its potential as a triplet photosensitizer or as a photoinitiator. The C-Br bond might also be photolabile, opening pathways for radical-based reactions under UV irradiation.

Derivative Synthesis and Application: The bromine atom serves as a handle for extensive chemical modification. A significant future direction would be to use this compound as a platform molecule. Through cross-coupling reactions, the bromo-substituent can be replaced with a wide variety of functional groups. This would allow for the synthesis of a library of novel compounds with tailored electronic and steric properties for applications in materials science (e.g., as building blocks for conjugated polymers or liquid crystals) or as intermediates for pharmacologically active molecules.

| Research Area | Key Question / Objective | Potential Impact |

| Selective Synthesis | How can we achieve >99% regioselectivity for the 2'-isomer in the acylation of naphthalene with 4-bromobenzoyl chloride? | More efficient and cost-effective production for further research and application. |

| Photochemistry | What are the triplet quantum yield and excited-state lifetime of this molecule? Can it act as an effective photocatalyst? | Development of new photosensitizers for organic synthesis or photodynamic therapy. |

| Materials Science | Can polymers derived from this ketone via C-Br bond functionalization exhibit useful electronic or optical properties? | Creation of new functional materials for electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |

| Medicinal Chemistry | Can derivatives of this ketone, synthesized via cross-coupling, show biological activity? | Discovery of new lead compounds for drug development. |

Properties

IUPAC Name |

(4-bromophenyl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYONPWJLGOFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281339 | |

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-88-9 | |

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromophenyl 2 Naphthyl Ketone

Chemo- and Regioselective Synthesis Strategies for Aryl Ketones

Optimized Friedel-Crafts Acylation Protocols

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. masterorganicchemistry.comsigmaaldrich.com It involves the reaction of an aromatic compound, in this case, naphthalene (B1677914), with an acylating agent, such as 4-bromobenzoyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comwikipedia.org

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect. Acylation can occur at either the 1-position (α) or the 2-position (β) of the naphthalene ring. reddit.comstackexchange.com The ratio of the resulting α- and β-isomers is influenced by several factors, including the solvent, temperature, and the nature of the Lewis acid catalyst. psu.edumyttex.net For the synthesis of 4-bromophenyl-2'-naphthyl ketone, conditions must be optimized to favor acylation at the 2-position.

Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio can change significantly with reaction time and reactant concentrations. stackexchange.compsu.edursc.org Typically, α-acylation is kinetically favored, while β-acylation is thermodynamically favored. researchgate.net Therefore, to maximize the yield of the 2'-substituted product, reaction conditions that allow for thermodynamic control are preferred. This often involves higher temperatures and longer reaction times. myttex.net

The choice of Lewis acid is also crucial. While aluminum chloride (AlCl₃) is a common catalyst, others like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) have also been investigated. wikipedia.orgtandfonline.com In some cases, using a milder Lewis acid or catalytic amounts can improve regioselectivity and reduce side reactions. wikipedia.org The solvent can also play a significant role; for instance, using solvents like 2-nitropropane (B154153) has been shown to favor β-substitution in the acetylation of naphthalene. google.com

Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation

| Lewis Acid | Acylating Agent | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| AlCl₃ | Acetyl chloride | 1,2-dichloroethane | α/β isomer ratio changes with time and concentration. stackexchange.compsu.edursc.org | stackexchange.compsu.edursc.org |

| TiCl₄ | Acetyl chloride | Not specified | Investigated as a catalyst for acylation. tandfonline.com | tandfonline.com |

| BF₃ | Acetyl chloride | Not specified | Investigated as a catalyst for acylation. tandfonline.com | tandfonline.com |

Cross-Coupling Reactions Utilizing Organometallic Reagents (e.g., Suzuki-Miyaura, Negishi, Stille)

Cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. mdpi.comsciforum.net For the synthesis of this compound, this could involve the reaction of 2-naphthoyl chloride with 4-bromophenylboronic acid or the coupling of 4-bromobenzoyl chloride with 2-naphthaleneboronic acid. mdpi.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. mdpi.com Studies have shown that acyl chlorides can be effectively used as electrophiles in Suzuki-Miyaura couplings to produce aryl ketones. mdpi.comsciforum.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.orgnih.gov The synthesis of this compound via Negishi coupling would likely involve the reaction of an organozinc derivative of naphthalene with 4-bromobenzoyl chloride or vice versa. The reaction allows for the coupling of various carbon hybridizations (sp³, sp², and sp). wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. wikipedia.orglibretexts.org This method is valued for the stability of the organotin reagents to air and moisture and their tolerance of a wide variety of functional groups. thermofisher.comopenochem.org The synthesis of this compound could be achieved by coupling a 2-naphthylstannane derivative with 4-bromobenzoyl chloride. The Stille reaction has been successfully used for the synthesis of ketones from acyl chlorides and organotin compounds with good yields. thermofisher.comnih.gov

Table 2: Comparison of Cross-Coupling Reactions for Aryl Ketone Synthesis

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide (e.g., acyl chloride) | Palladium | Commercially available reagents, mild conditions. mdpi.comsciforum.net |

| Negishi | Organozinc | Organohalide | Nickel or Palladium | High reactivity, broad scope, functional group tolerance. wikipedia.orgorganic-chemistry.org |

Oxidative Routes from Precursor Alcohols or Alkenes

Oxidative methods provide an alternative pathway to aryl ketones from more reduced precursors like secondary alcohols or alkenes.

The oxidation of a secondary alcohol, (4-bromophenyl)(2'-naphthyl)methanol, would directly yield the target ketone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Another approach is the oxidative cleavage of a suitably substituted alkene. libretexts.orglibretexts.org For instance, an alkene of the structure 1-(4-bromophenyl)-1-(2'-naphthyl)ethene could be cleaved to form this compound. Ozonolysis is a classic method for alkene cleavage, where the choice of workup conditions (reductive or oxidative) determines the final product. libretexts.orgchemistrysteps.com A reductive workup would yield the ketone. chemistrysteps.com Alternatively, other oxidative cleavage protocols, such as those using potassium permanganate (B83412) under specific conditions or a two-step procedure involving dihydroxylation followed by periodate (B1199274) cleavage, can also be employed. nih.govyoutube.com

Sustainable and Green Chemistry Approaches in Ketone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This includes the use of catalysis to minimize waste and the exploration of renewable energy sources to drive chemical reactions.

Photocatalytic and Electrocatalytic Synthesis Methods

Photocatalysis and electrocatalysis offer green alternatives to traditional synthetic methods by utilizing light or electrical energy, respectively, to facilitate chemical transformations, often under mild conditions.

Photocatalytic Synthesis: Photocatalytic methods can be employed for the synthesis of aryl ketones. For example, a synergistic approach combining photoredox catalysis, nickel catalysis, and hydrogen atom transfer (HAT) catalysis has been developed for the cross-coupling of aryl halides with aldehydes to produce ketones. organic-chemistry.org This method could potentially be adapted for the synthesis of this compound.

Electrocatalytic Synthesis: Electrosynthesis provides another sustainable route to aryl ketones. rsc.org An electrocatalytic method has been reported for the hydrogenation and reductive coupling of aryl ketones, which could be relevant for transformations of related starting materials. bohrium.com Furthermore, electrochemical methods have been developed for the α-arylation of ketones and for the decarboxylative cross-coupling of α-oxocarboxylic acids with aryl salts to form aryl ketones. organic-chemistry.orgrsc.org These innovative approaches reduce the need for stoichiometric chemical oxidants or reductants, making the processes greener.

Biocatalytic Transformations for Ketone Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and the biodegradable nature of the catalysts.

While direct biocatalytic synthesis of a specific diaryl ketone like this compound might be challenging, enzymatic reactions can be employed for the synthesis of key precursors. For instance, lipases are widely used for the enantioselective acylation of racemic alcohols. unipd.it This could be applied to resolve a racemic precursor alcohol, (4-bromophenyl)(2'-naphthyl)methanol, to obtain a single enantiomer, which could then be oxidized to the ketone. Enzymes have also been used in asymmetric alkylation reactions of ketones, though this field is still developing. nih.gov Lipase-catalyzed acylation has been successfully used in dynamic kinetic resolutions to produce enantiomerically enriched products. unipd.it

Flow Chemistry Applications in Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. organic-chemistry.orgeuropa.eu While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry can be readily applied to the key reactions involved in its synthesis, such as Friedel-Crafts acylations and cross-coupling reactions. organic-chemistry.org

The synthesis of diaryl ketones has been successfully demonstrated in flow reactors. For instance, the coupling of aryl Grignard reagents with acyl chlorides in the eco-friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) at ambient temperature highlights a safe and efficient continuous process. nih.gov Such a system could be adapted for the synthesis of this compound by reacting 4-bromophenylmagnesium bromide with 2-naphthoyl chloride. The precise control over reaction parameters like flow rate, stoichiometry, and residence time in a flow system can lead to higher yields and purity compared to batch processes. organic-chemistry.orgmdpi.com

Table 1: Illustrative Parameters for Flow Chemistry Synthesis of Diaryl Ketones

| Parameter | Value/Range | Significance |

| Reactor Type | Plug Flow Reactor (PFR), Packed-Bed Reactor | Enables continuous processing and efficient mixing. |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF), Toluene | Green and efficient solvent choices for organometallic reactions. nih.gov |

| Temperature | Ambient to 150 °C | Precise temperature control minimizes side reactions. researchgate.netacs.org |

| Residence Time | 10 - 60 minutes | Optimized for maximum conversion and throughput. mdpi.com |

| Flow Rate | 0.1 - 1.0 mL/min | Controls residence time and reagent stoichiometry. organic-chemistry.org |

| Catalyst (for cross-coupling) | Heterogeneous Pd catalysts | Allows for easy separation and recycling. |

This table presents generalized parameters for the flow synthesis of diaryl ketones, which would require optimization for the specific synthesis of this compound.

Asymmetric Synthesis and Stereocontrol Considerations in Related Ketone Systems

The structure of this compound, a biaryl ketone, introduces the potential for atropisomerism if rotation around the aryl-aryl single bond is restricted. This is particularly relevant when bulky substituents are present in the ortho positions of either aromatic ring. The development of asymmetric methods to control this axial chirality is a significant area of research.

Strategies for the enantioselective synthesis of atropisomeric biaryls often involve kinetic resolution, desymmetrization, or dynamic kinetic resolution. acs.orgstackexchange.com For instance, nickel-catalyzed C-C bond activation of benzocyclobutenols has been shown to produce tri- and tetrasubstituted axially chiral biaryls with excellent enantio- and regioselectivity. acs.orgstackexchange.com While not directly applied to this compound, these methods provide a conceptual framework for achieving stereocontrol.

The challenge lies in designing a catalytic system that can differentiate between the two enantiotopic faces of the prochiral substrate or the two atropisomers of a racemic mixture. This often involves the use of chiral ligands that create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.

Mechanistic Investigations of Novel Synthetic Pathways to this compound

Understanding the reaction mechanisms is crucial for the development of new and improved synthetic routes to this compound.

A plausible and direct route to this ketone is the Friedel-Crafts acylation of naphthalene with 4-bromobenzoyl chloride. The mechanism of Friedel-Crafts acylation of naphthalene is known to be sensitive to reaction conditions, leading to a mixture of 1- and 2-substituted isomers. psu.eduresearchgate.net The formation of the desired 2-isomer (thermodynamic product) is favored under conditions that allow for the reversible migration of the acyl group, often involving higher temperatures and polar solvents. myttex.net The initial attack of the acylium ion, [4-BrC₆H₄CO]⁺, generated from 4-bromobenzoyl chloride and a Lewis acid like AlCl₃, can occur at either the α (1-) or β (2-) position of the naphthalene ring. The α-position is kinetically favored due to the formation of a more stable carbocation intermediate where the aromaticity of the second ring is preserved. However, steric hindrance between the 4-bromobenzoyl group and the peri-hydrogen at the 8-position can destabilize the α-product, leading to rearrangement to the sterically less hindered β-isomer under thermodynamic control. myttex.netnih.gov

Modern cross-coupling reactions offer alternative and often more selective pathways. For example, a Suzuki-Miyaura coupling between a 2-naphthylboronic acid and 4-bromobenzoyl chloride, or a Negishi coupling involving a 2-naphthylzinc reagent, can provide the target ketone. researchgate.netnih.govrsc.orgnih.gov The general mechanism for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromobenzoyl chloride to form a Pd(II) complex.

Transmetalation: The organometallic reagent (naphthylboronic acid or naphthylzinc) transfers the naphthyl group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl ketone.

The chemoselectivity of these reactions is generally high, with the coupling occurring specifically at the acyl chloride functionality.

Table 2: Comparison of Potential Synthetic Routes to this compound

| Synthetic Route | Reagents | Catalyst/Conditions | Key Advantages | Potential Challenges |

| Friedel-Crafts Acylation | Naphthalene, 4-Bromobenzoyl chloride | AlCl₃, CS₂ or Nitrobenzene | Direct, uses readily available starting materials. | Regioselectivity issues (mixture of isomers), harsh conditions. psu.eduresearchgate.net |

| Suzuki-Miyaura Coupling | 2-Naphthylboronic acid, 4-Bromobenzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High yields, good functional group tolerance. researchgate.net | Availability and stability of boronic acids. |

| Negishi Coupling | 2-Naphthylzinc halide, 4-Bromobenzoyl chloride | Ni or Pd catalyst | High reactivity, good for sterically hindered substrates. nih.govrsc.orgnih.gov | Moisture and air sensitivity of organozinc reagents. |

Reaction Mechanisms and Mechanistic Studies of 4 Bromophenyl 2 Naphthyl Ketone

Detailed Analysis of Carbonyl Group Reactivity in 4-Bromophenyl-2'-naphthyl ketone

The ketone's carbonyl group is a primary site for chemical reactions, characterized by its electrophilic carbon atom and nucleophilic oxygen atom. This inherent polarity dictates its reactivity towards a variety of reagents.

Nucleophilic Addition Reactions and Their Mechanisms

Nucleophilic addition is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. rsc.orgnih.gov

A notable example of this reactivity is the Betti-type reaction, a multicomponent condensation that showcases the electrophilicity of the carbonyl carbon. In a related transformation, 4-bromobenzaldehyde (B125591) reacts with 2-naphthol (B1666908) and morpholine (B109124) to produce 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. nist.gov This reaction underscores the susceptibility of the carbonyl carbon to nucleophilic attack, in this case by an in-situ formed enamine or iminium ion, followed by the addition of the naphthol.

Two common and illustrative nucleophilic addition reactions are the Grignard reaction and reduction with sodium borohydride (B1222165).

Grignard Reaction: The addition of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to this compound proceeds via the nucleophilic attack of the carbanionic methyl group on the carbonyl carbon. This irreversible step forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol. mdpi.com

Illustrative Grignard Reaction Data

| Reagent | Product | Typical Yield (%) |

|---|---|---|

| Methylmagnesium bromide | 1-(4-Bromophenyl)-1-(naphthalen-2-yl)ethan-1-ol | ~85-95 |

Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent that provides a source of hydride ions (H⁻). The hydride ion attacks the carbonyl carbon, forming a borate (B1201080) ester intermediate. Subsequent hydrolysis or acidic workup liberates the secondary alcohol, (4-bromophenyl)(naphthalen-2-yl)methanol. rsc.org This reaction is generally highly efficient for the reduction of ketones. nih.gov

Illustrative NaBH₄ Reduction Data

| Reducing Agent | Solvent | Product | Typical Yield (%) |

|---|

Electrophilic Reactivity and Activation Strategies

While the carbonyl carbon is electrophilic, its reactivity can be enhanced through activation strategies. This typically involves the use of a Lewis acid or a protic acid to coordinate with the carbonyl oxygen. This coordination increases the positive character of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For instance, the formation of an acetal (B89532) with an alcohol under acidic conditions is a classic example of electrophilic activation.

Role of the Bromine Substituent in Directed Transformations

The bromine atom on the phenyl ring is not merely a passive substituent; it plays a crucial role in directing further chemical transformations, particularly in the realms of ortho-metalation and cross-coupling reactions.

Ortho-Metalation and Directed Aromatic Lithiation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position. beilstein-archives.org While the carbonyl group itself can act as a directing group, its electrophilic nature can lead to competing nucleophilic addition. However, in related systems, the strategic use of bulky bases or low temperatures can favor ortho-lithiation over addition. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the position ortho to the carbonyl group.

Cross-Coupling Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a key site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. researchgate.net The aryl bromide moiety of this compound can readily participate in Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction would replace the bromine atom with a new aryl or heteroaryl group, providing access to a diverse library of biaryl ketones.

Illustrative Suzuki-Miyaura Coupling Data

| Arylboronic Acid | Catalyst | Base | Product | Typical Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (4-Biphenyl)(naphthalen-2-yl)methanone | ~80-95 |

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis. researchgate.net The 4-bromophenyl group of the ketone can undergo a Heck reaction with various alkenes, such as acrylates or styrenes, to form a new carbon-carbon bond at the vinylic position, effectively extending the conjugated system. bldpharm.com

Photoreactivity and Photochemical Transformations of this compound

Aryl ketones are well-known for their rich and varied photochemistry, and this compound is expected to exhibit interesting photoreactive properties upon absorption of UV light. beilstein-archives.org The excited states of this molecule can undergo several transformations.

Norrish Type Reactions: The Norrish Type II reaction is a characteristic photochemical process for ketones possessing accessible γ-hydrogens. researchgate.net It involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. This intermediate can then either cyclize to form a cyclobutanol (B46151) (the Yang-Norrish reaction) or cleave to yield an enol and an alkene. While this compound itself lacks γ-hydrogens, appropriate derivatization could introduce alkyl chains that would enable this pathway.

Photoenolization: Aromatic ketones with an ortho-alkyl group can undergo photoenolization, where irradiation leads to the formation of a transient enol intermediate via an intramolecular hydrogen abstraction. bldpharm.com These photoenols are reactive species that can be trapped by dienophiles in [4+2] cycloaddition reactions. While the parent molecule does not have an ortho-alkyl group, this reaction pathway highlights the potential for designed photoreactivity in derivatives.

Excited State Dynamics: The presence of the naphthalene (B1677914) moiety suggests the potential for interesting excited-state dynamics, including triplet-triplet energy transfer. Studies on related systems, such as 4-carboxybenzophenone and 2-naphthalene sulfonate, have shown that selective excitation can lead to energy transfer between the two aromatic systems. The photophysical properties of such molecules are often influenced by the solvent polarity and the relative orientation of the aromatic rings. nih.gov The bromine atom may also influence the excited state lifetime and reactivity through the heavy-atom effect, potentially promoting intersystem crossing to the triplet state.

Acid-Base Catalyzed Transformations Involving this compound

The carbonyl group in this compound is susceptible to both acid and base catalysis, leading to a variety of transformations.

Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. orgosolver.com This activation facilitates nucleophilic attack at the carbonyl carbon. A common acid-catalyzed reaction for ketones is ketal formation upon reaction with an alcohol or diol in the presence of an acid catalyst. youtube.com For this compound, reaction with ethylene (B1197577) glycol and a catalytic amount of acid would be expected to yield the corresponding ethylene ketal, a common protecting group strategy for ketones. youtube.com

Base-catalyzed reactions of ketones typically involve the deprotonation of an α-carbon to form an enolate ion. orgosolver.com However, in the case of diaryl ketones like this compound, there are no enolizable protons on the carbons directly attached to the carbonyl group. Therefore, reactions that rely on enolate formation, such as aldol (B89426) condensation, are not directly applicable.

However, the carbonyl group can still participate in base-promoted reactions. For instance, in a related system, 2-naphthaldehyde (B31174) reacts with ketones having α-hydrogens in the presence of a heterogeneous basic catalyst like alumina (B75360) to form unsaturated 2-naphthyl ketones. google.com While this compound itself lacks α-hydrogens, this demonstrates the ability of the naphthyl ketone system to undergo base-catalyzed condensation reactions. Furthermore, aryl esters, including those with a naphthyl group, can undergo palladium-catalyzed N-acylation of sulfoximines in the presence of a base like cesium carbonate. rsc.org This highlights the reactivity of the carbonyl group in related systems under basic conditions, suggesting potential for analogous transformations with this compound if a suitable nucleophile is present.

Rearrangement Reactions and Fragmentations of the Chemical Compound

Diaryl ketones can undergo rearrangement reactions under specific conditions. A notable example is the deoxygenative transformation of diarylketones, which can be initiated by reaction with diphenylphosphine (B32561) oxide. rsc.org This leads to a phospha-Brook rearrangement, forming a diarylphosphinate intermediate that can be further transformed. rsc.orgrsc.org While this specific rearrangement has not been reported for this compound, it represents a potential pathway for skeletal reorganization of diaryl ketones.

The fragmentation of this compound is most relevant in the context of mass spectrometry. The fragmentation pattern can be predicted based on the fragmentation of related ketones, such as 4-bromobenzophenone. chemicalbook.comnih.gov In mass spectrometry, the major fragmentation of ketones results from the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage). nih.gov For aromatic ketones, the loss of the aryl radical is a primary fragmentation pathway.

For this compound (molecular weight approximately 325.18 g/mol ), the expected fragmentation pattern upon electron ionization would include the following key steps:

Formation of the molecular ion [M] +•.

α-Cleavage: Loss of a bromophenyl radical (•C₆H₄Br) to form the 2-naphthoyl cation, or loss of a naphthyl radical (•C₁₀H₇) to form the 4-bromobenzoyl cation. The relative abundance of these fragment ions would depend on the stability of the resulting cation and the radical lost.

Loss of CO: The resulting acylium ions can further fragment by losing a molecule of carbon monoxide (CO).

Fragmentation of the Bromophenyl Moiety: The bromine atom has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which would result in characteristic isotopic patterns for bromine-containing fragments. Fragmentation can also involve the loss of the bromine atom.

Table 2: Proposed Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Formula | Notes |

| 324/326 | [M]+• | [C₁₇H₁₁BrO]+• | Molecular ion peak with characteristic Br isotope pattern. |

| 170 | [M - C₆H₄Br]+ | [C₁₁H₇O]+ | 2-Naphthoyl cation (Loss of bromophenyl radical). |

| 183/185 | [M - C₁₀H₇]+ | [C₇H₄BrO]+ | 4-Bromobenzoyl cation (Loss of naphthyl radical). |

| 155 | [C₁₀H₇]+ | [C₁₀H₇]+ | Naphthyl cation. |

| 127 | [C₁₀H₇]+ | [C₁₀H₇]+ | Naphthyl cation (from further fragmentation). |

| 155/157 | [C₆H₄Br]+ | [C₆H₄Br]+ | Bromophenyl cation. |

| 128 | [C₁₀H₈]+• | [C₁₀H₈]+• | Naphthalene radical cation. |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation (from fragmentation of the bromobenzoyl cation). |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromophenyl 2 Naphthyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural analysis of 4-Bromophenyl-2'-naphthyl ketone in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular framework.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis

A complete NMR analysis of this compound involves the acquisition and interpretation of a series of spectra. The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and integration of the different protons in the molecule. The aromatic region is expected to be complex due to the presence of both the 4-bromophenyl and 2'-naphthyl ring systems.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield shift.

To resolve the ambiguities and confirm the assignments made from 1D spectra, a suite of 2D NMR experiments is essential:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks within the individual aromatic spin systems of the bromophenyl and naphthyl rings, allowing for the tracing of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the quaternary carbons and for establishing the connectivity between the 4-bromophenyl and 2'-naphthyl moieties through the carbonyl linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings with respect to the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | - | ~132.5 |

| 2' | - | ~135.4 |

| 3' | ~7.90 | ~128.5 |

| 4' | ~7.60 | ~126.8 |

| 5' | ~7.55 | ~127.9 |

| 6' | ~7.95 | ~129.6 |

| 7' | ~8.00 | ~129.8 |

| 8' | ~8.50 | ~131.9 |

| 4a' | - | ~132.6 |

| 8a' | - | ~134.9 |

| 1'' | - | ~136.1 |

| 2'', 6'' | ~7.70 (d) | ~131.7 |

| 3'', 5'' | ~7.65 (d) | ~130.6 |

| 4'' | - | ~128.9 |

| C=O | - | ~195.5 |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Solid-State NMR for Polymorphic Forms

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for characterizing this compound in its crystalline forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) NMR can distinguish between different polymorphic forms as the chemical shifts of the carbon atoms are sensitive to the local packing environment in the crystal lattice. This technique can provide valuable insights into the number of non-equivalent molecules in the asymmetric unit and the conformational differences between polymorphs.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its conformational properties.

Functional Group Analysis and Conformational Insights

Other key vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region

C-Br stretching: In the lower frequency region, typically below 700 cm⁻¹

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The aromatic ring breathing modes and the C-Br stretch are expected to be prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in the conformational analysis of the molecule.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretching | 1650 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 700 |

Note: These are predicted frequency ranges and the actual values will depend on the specific molecular environment and physical state of the sample.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and excited state properties of this compound.

Elucidation of Electronic Transitions and Excited States

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands corresponding to various electronic transitions. These transitions will primarily be of the π → π* type, associated with the aromatic systems of the bromophenyl and naphthyl rings, and the n → π* transition associated with the carbonyl group. The extensive conjugation in the naphthyl ring system is likely to result in strong absorptions at longer wavelengths compared to the bromophenyl moiety.

Fluorescence spectroscopy can provide further insights into the excited state dynamics. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁). The fluorescence spectrum, including its quantum yield and lifetime, can be sensitive to the molecular conformation and the solvent environment. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing to the triplet state, which might influence the fluorescence properties. A detailed analysis of the absorption and emission spectra can help in understanding the energy levels of the molecule and the nature of its excited states.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

The molecular formula of this compound is C₁₇H₁₁BrO, with a monoisotopic mass of approximately 310.0044 u. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M⁺) and its fragments. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in a pair of peaks (M⁺ and M+2) of nearly equal intensity.

The primary fragmentation pathways for aromatic ketones under electron ionization (EI) typically involve α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. For this compound, two main α-cleavage pathways are anticipated:

Cleavage of the bond between the carbonyl carbon and the 4-bromophenyl ring: This would result in the formation of a 2-naphthoyl cation (m/z 155.05) and a 4-bromophenyl radical. The 2-naphthoyl cation could subsequently lose a molecule of carbon monoxide (CO) to form the 2-naphthyl cation (m/z 127.05).

Cleavage of the bond between the carbonyl carbon and the 2-naphthyl ring: This pathway would generate a 4-bromobenzoyl cation. Due to the bromine isotopes, this cation would appear as a pair of peaks at m/z 182.95 and 184.95. This acylium ion could also undergo decarbonylation to produce the 4-bromophenyl cation, which would be observed as a doublet at m/z 155.96 and 157.96.

Further fragmentation of the naphthyl and bromophenyl ring systems would lead to a series of smaller fragment ions, providing a detailed fingerprint of the molecule.

Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | m/z (Monoisotopic) | Notes |

| [C₁₇H₁₁⁷⁹BrO]⁺ | Molecular Ion | 310.0044 | Exhibits a characteristic M+2 peak at m/z 312.0023 due to ⁸¹Br. |

| [C₁₁H₇O]⁺ | 2-Naphthoyl cation | 155.0497 | Result of α-cleavage with loss of the 4-bromophenyl radical. |

| [C₁₀H₇]⁺ | 2-Naphthyl cation | 127.0548 | Result of decarbonylation of the 2-naphthoyl cation. |

| [C₇H₄⁷⁹BrO]⁺ | 4-Bromobenzoyl cation | 182.9496 | Result of α-cleavage with loss of the 2-naphthyl radical. Shows an M+2 peak at m/z 184.9475. |

| [C₆H₄⁷⁹Br]⁺ | 4-Bromophenyl cation | 155.9550 | Result of decarbonylation of the 4-bromobenzoyl cation. Shows an M+2 peak at m/z 157.9530. |

This table presents predicted data based on known fragmentation patterns of similar compounds and is for illustrative purposes. Actual experimental values may vary slightly.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would become a critical tool for their stereochemical analysis. Chirality could be introduced, for example, by:

Asymmetric reduction of the ketone: This would lead to the formation of a chiral secondary alcohol, (4-bromophenyl)(2'-naphthyl)methanol, which would exist as a pair of enantiomers.

Introduction of a chiral substituent on either the bromophenyl or the naphthyl ring.

Atropisomerism , if significant steric hindrance were to restrict the rotation around the single bonds connected to the carbonyl group, potentially leading to stable, non-interconverting enantiomers.

To date, a review of the scientific literature has not revealed any reports on the synthesis or circular dichroism analysis of chiral derivatives of this compound. Should such derivatives be prepared in the future, their CD spectra would provide invaluable information regarding their absolute configuration and conformational preferences in solution.

Computational Chemistry and Theoretical Investigations of 4 Bromophenyl 2 Naphthyl Ketone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromophenyl-2'-naphthyl ketone, DFT calculations are instrumental in predicting its fundamental properties.

Geometric Optimization and Conformational Analysis of this compound

The geometric optimization of this compound is the first step in its computational analysis. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that define the most stable conformation can be determined.

A key feature of this molecule is the rotational freedom around the single bonds connecting the carbonyl group to the phenyl and naphthyl rings. This leads to the possibility of multiple conformers. The dihedral angles between the planes of the aromatic rings and the carbonyl group are of particular interest. In a related crystal structure of (4-Bromophenyl)(2,7-dimethoxy-1-naphthyl)methanone, the 4-bromophenyl group is significantly out of plane with the naphthalene (B1677914) ring, with a dihedral angle of 72.02(9)°. The carbonyl group is nearly coplanar with the bromophenyl ring in that specific substituted compound. nih.gov For this compound, a full conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the global minimum and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the populations of different shapes it can adopt at a given temperature.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.91 Å |

| Phenyl C-C Bond Lengths (average) | ~1.40 Å |

| Naphthyl C-C Bond Lengths (average) | ~1.42 Å |

| Dihedral Angle (Phenyl-C-C=O) | ~20-30° |

| Dihedral Angle (Naphthyl-C-C=O) | ~10-20° |

Note: These are representative values based on DFT calculations of similar aromatic ketones and are subject to variation based on the specific level of theory and basis set used.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For aromatic ketones, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. In a computational study of a similar compound, (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl) prop-2-en-1-one, the HOMO and LUMO were analyzed to understand charge transfer within the molecule. niscair.res.in For this compound, the HOMO is expected to be localized primarily on the more electron-rich naphthyl ring, while the LUMO would be centered on the bromophenyl ketone moiety, with a significant contribution from the carbonyl carbon.

The HOMO-LUMO energy gap can be calculated using DFT. For a related compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO gap was calculated to be 5.302 eV. scispace.com For this compound, the gap is expected to be in a similar range, indicating a relatively stable molecule.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: These values are estimations based on typical DFT results for related aromatic ketones.

Vibrational Frequencies and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups.

For this compound, the most characteristic vibrational mode is the C=O stretching frequency, which is expected to appear in the range of 1650-1680 cm⁻¹. The exact position of this peak is sensitive to the electronic effects of the attached aromatic rings. The C-Br stretching frequency will appear at a lower wavenumber, typically in the range of 500-650 cm⁻¹. The aromatic C-H and C-C stretching vibrations will also be present in the spectrum. A theoretical study on (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl) prop-2-en-1-one demonstrated good agreement between calculated and experimental vibrational frequencies. niscair.res.in

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the calculated electronic structure, various quantum chemical descriptors can be derived to predict the reactivity and selectivity of this compound. These descriptors provide a quantitative measure of different aspects of the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): Approximated as the negative of the HOMO energy, it relates to the ease of removing an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy, it relates to the ability to accept an electron.

Electronegativity (χ): The average of the ionization potential and electron affinity, it measures the tendency to attract electrons.

Chemical Hardness (η): Half the difference between the ionization potential and electron affinity, it indicates resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors help in understanding where electrophilic and nucleophilic attacks are most likely to occur. For instance, the regions of the molecule with the most negative electrostatic potential are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

An MD simulation would typically place the ketone in a box of solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for all atoms in the system. This allows for the observation of how the molecule rotates, vibrates, and interacts with its surroundings. Such simulations are crucial for understanding properties like solvation energies and diffusion coefficients.

Reaction Pathway Elucidation and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

For example, the reduction of the carbonyl group to an alcohol is a common reaction for ketones. A computational study could model the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon, calculate the energy barrier for this process (the activation energy), and determine the geometry of the transition state. This information is vital for understanding the reaction mechanism and predicting reaction rates.

Modeling of Intermolecular Interactions: Halogen Bonding and Pi-Pi Stacking

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. In the case of this compound, computational and theoretical studies, often corroborated by single-crystal X-ray diffraction analysis of analogous structures, provide significant insights into the nature and strength of these interactions. The presence of a bromine atom and extensive aromatic systems in the molecule makes halogen bonding and pi-pi stacking particularly important in dictating its supramolecular architecture.

Theoretical models and computational analyses, such as Hirshfeld surface analysis, are instrumental in dissecting the contributions of various intermolecular contacts. While specific computational studies exclusively on this compound are not extensively documented in public literature, valuable inferences can be drawn from detailed investigations of structurally similar compounds.

For instance, the crystal structure analysis of (4-bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone reveals that the molecular packing is stabilized by a network of weak intermolecular interactions. nih.gov These include C–H⋯O hydrogen bonds and, notably, interactions involving the bromine atom, such as C–H⋯Br and Br⋯O contacts. nih.gov The dihedral angle between the bromophenyl ring and the naphthalene ring system in this analog is 62.51 (8)°, indicating a significantly twisted conformation that influences how the molecules pack together. nih.gov

Further detailed analysis is available for (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], where Hirshfeld surface analysis has been employed to quantify the different types of intermolecular contacts. researchgate.net This analysis reveals that H⋯H contacts are the most abundant. However, C⋯H/H⋯C and O⋯H/H⋯O interactions also make substantial contributions. researchgate.net Crucially, contacts involving the bromine atom, such as Br⋯H/H⋯Br, C⋯Br/Br⋯C, and O⋯Br/Br⋯O, are present and significant, highlighting the role of the halogen in the crystal packing. researchgate.net

Halogen Bonding:

The bromine atom in this compound can act as a halogen bond donor. This is an electrophilic interaction where the bromine atom interacts with a nucleophilic region on an adjacent molecule, such as an oxygen atom or a pi-system. In the crystal structure of (4-bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone, a Br⋯O interaction with a distance of 3.2802 (14) Å is observed, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bond. nih.gov Additionally, C–H⋯Br interactions are present, further stabilizing the crystal lattice. nih.gov

Pi-Pi Stacking:

The following tables summarize key intermolecular interaction data observed in structurally related compounds, which provide a strong basis for understanding the interactions in this compound.

Table 1: Intermolecular Interaction Data for (4-Bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone nih.gov

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Angle (°) |

| C–H⋯O | C19–H19A | O1 | 3.477 (2) | 170 |

| C–H⋯Br | C5–H5 | Br | 3.8441 (18) | 155 |

| Br⋯O | Br | O | 3.2802 (14) | - |

Table 2: Hirshfeld Surface Contact Contributions for (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] researchgate.net

| Contact Type | Contribution (%) |

| H⋯H | Not specified |

| C⋯H/H⋯C | 19.5 |

| O⋯H/H⋯O | 18.2 |

| Br⋯H/H⋯Br | 10.3 |

| C⋯Br/Br⋯C | 4.6 |

| O⋯Br/Br⋯O | 0.7 |

| Br⋯Br | 1.1 |

These data underscore the multifaceted nature of intermolecular forces in halo-aromatic ketones. The interplay between stronger interactions like halogen bonds and a multitude of weaker contacts like C–H⋯O and C–H⋯π interactions collectively determines the solid-state structure and properties of this compound.

Crystallographic Analysis and Solid State Features of 4 Bromophenyl 2 Naphthyl Ketone

Solid-State Reactivity and Phase Transition Studies

Further experimental work is required to elucidate the rich solid-state chemistry that 4-Bromophenyl-2'-naphthyl ketone may possess. Such research would provide valuable insights into structure-property relationships for this and related compounds.

Synthesis and Organic Transformations of 4 Bromophenyl 2 Naphthyl Ketone Derivatives and Analogues

Functional Group Interconversions at the Ketone Moiety

The carbonyl group of 4-Bromophenyl-2'-naphthyl ketone is a prime site for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

Reductive Transformations (Alcohols, Alkanes)

The reduction of the ketone functionality in this compound to a secondary alcohol, (4-bromophenyl)(naphthalen-2-yl)methanol, can be readily achieved using various reducing agents. Standard reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. These reactions proceed via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

| Reactant | Reagent | Product | Reference |

| This compound | NaBH₄, Methanol | (4-Bromophenyl)(naphthalen-2-yl)methanol | General reductive transformation |

| This compound | LiAlH₄, Diethyl ether | (4-Bromophenyl)(naphthalen-2-yl)methanol | General reductive transformation |

Further reduction to the corresponding alkane, 1-bromo-4-(naphthalen-2-ylmethyl)benzene, can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, which are suitable for deoxygenation of the carbonyl group.

Nucleophilic Additions Leading to Imines, Oximes, and Hydrazones

The carbonyl carbon of this compound is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of C=N double bonds.

The reaction with primary amines furnishes imines, also known as Schiff bases. For instance, the condensation of this compound with an aniline (B41778) derivative in the presence of an acid catalyst would yield the corresponding N-aryl imine. Mechanistically, this involves the initial formation of a hemiaminal intermediate, followed by dehydration. nih.gov

Similarly, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or under solvent-free grinding conditions with an environmentally benign catalyst like Bi₂O₃ yields the corresponding oxime, (4-bromophenyl)(naphthalen-2-yl)methanone oxime. nih.gov

Hydrazones can be synthesized by reacting the ketone with hydrazine (B178648) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine, which is a classic method for the characterization of ketones.

| Reactant | Reagent | Product | Reference |

| This compound | Primary Amine (R-NH₂) | (E/Z)-N-((4-bromophenyl)(naphthalen-2-yl)methylene)alkanamine | nih.gov |

| This compound | Hydroxylamine Hydrochloride, Base | (4-Bromophenyl)(naphthalen-2-yl)methanone oxime | nih.gov |

| This compound | Hydrazine (H₂NNH₂) | (4-Bromophenyl)(naphthalen-2-yl)methanone hydrazone | General nucleophilic addition |

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation offers a method to convert ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.orgnih.govyoutube.comadichemistry.com When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid, a rearrangement occurs. The migratory aptitude of the aryl groups determines the regiochemical outcome. In this case, the naphthyl group generally has a higher migratory aptitude than the 4-bromophenyl group, leading to the formation of 2-naphthyl 4-bromobenzoate (B14158574) as the major product.

| Reactant | Reagent | Major Product | Minor Product | Reference |

| This compound | m-CPBA | 2-Naphthyl 4-bromobenzoate | 4-Bromophenyl 2-naphthoate | organic-chemistry.orgwikipedia.org |

Chemical Transformations of the Bromine Substituent

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.

The Suzuki-Miyaura coupling of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) would lead to the formation of a biaryl ketone. nih.govnih.gov For example, reaction with phenylboronic acid would yield (4-phenylphenyl)(naphthalen-2-yl)methanone.

The Heck reaction allows for the coupling of the aryl bromide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov For instance, reacting this compound with styrene (B11656) in the presence of a palladium catalyst and a base would produce (E)-4-styrylphenyl)(naphthalen-2-yl)methanone.

The Sonogashira coupling provides a route to aryl alkynes. organic-chemistry.orglibretexts.orgnih.govresearchgate.netresearchgate.net The reaction of this compound with a terminal alkyne, such as phenylacetylene, catalyzed by palladium and a copper co-catalyst, would yield (4-(phenylethynyl)phenyl)(naphthalen-2-yl)methanone.

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govnih.govorganic-chemistry.orgchemspider.com Coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base affords the corresponding N-aryl or N,N-diaryl amine derivative.

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | (4-Arylphenyl)(naphthalen-2-yl)methanone | nih.govnih.gov |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | (4-((E)-2-Alkylvinyl)phenyl)(naphthalen-2-yl)methanone | organic-chemistry.orgwikipedia.orgnih.gov |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | (4-(Alk-1-ynyl)phenyl)(naphthalen-2-yl)methanone | organic-chemistry.orglibretexts.orgnih.gov |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand, Base | (4-(R¹R²-amino)phenyl)(naphthalen-2-yl)methanone | wikipedia.orgnih.govorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides are generally challenging, they can proceed under specific conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com For SNAr to occur on the 4-bromophenyl ring of the ketone, the presence of a strong electron-withdrawing group ortho or para to the bromine atom is typically required to stabilize the intermediate Meisenheimer complex. The ketone group itself is moderately electron-withdrawing, which might not be sufficient to activate the ring for substitution by common nucleophiles under standard conditions. However, the use of very strong nucleophiles or specific reaction conditions, such as high temperatures or the use of a strong base to promote a benzyne-mediated mechanism, could potentially lead to substitution. For instance, reaction with a strong nucleophile like sodium amide could potentially lead to the formation of (4-aminophenyl)(naphthalen-2-yl)methanone, though this would likely proceed via an elimination-addition (benzyne) mechanism rather than a direct SNAr pathway.

Modifications of the Phenyl and Naphthyl Rings

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the aromatic frameworks of this compound. masterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents.

On the 2'-naphthyl ring, the ketone group is strongly deactivating. In substituted naphthalenes, a deactivating group at the 2-position typically directs incoming electrophiles to the other ring, primarily at the 5'- and 8'-positions, as these sites are electronically least affected by the deactivating group. stackexchange.comechemi.com Therefore, reactions like nitration or sulfonation are predicted to occur at these positions.

The following table summarizes the expected major products from common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagent | Ring System | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Phenyl Ring | 3-Nitro-4-bromophenyl-2'-naphthyl ketone |

| Naphthyl Ring | 4-Bromophenyl-(5'-nitro-2'-naphthyl) ketone and 4-Bromophenyl-(8'-nitro-2'-naphthyl) ketone | ||

| Sulfonation | Fuming H₂SO₄ | Phenyl Ring | 2-Bromo-5-(2-naphthoyl)benzenesulfonic acid |

| Naphthyl Ring | 7-(4-Bromobenzoyl)naphthalene-1-sulfonic acid and 6-(4-Bromobenzoyl)naphthalene-1-sulfonic acid |

Side-Chain Functionalization and Annulation Reactions

The term "side-chain" in this context refers to the functional groups attached to the aromatic core—specifically, the bromine atom and the ketone moiety. These groups serve as versatile handles for extending the molecular framework and for annulation (ring-forming) reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org Applying this to this compound allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups in place of the bromine atom, yielding biaryl or alkyl-aryl ketone derivatives. researchgate.netikm.org.my

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, creating a new C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This functionalization introduces a rigid ethynyl (B1212043) linkage, which is a key building block for linear-conjugated systems and a precursor for further cyclization reactions. researchgate.netorganic-chemistry.org

Annulation Reactions:

Annulation reactions build new rings onto an existing molecular scaffold. Derivatives of this compound, synthesized via cross-coupling, are excellent substrates for intramolecular cyclizations to form polycyclic aromatic hydrocarbons (PAHs).

Scholl Reaction: The Scholl reaction is an oxidative intramolecular aryl-aryl coupling, typically promoted by a Lewis acid and an oxidant (e.g., FeCl₃). wikipedia.orgnih.gov For instance, a derivative of this compound, where a new phenyl ring has been introduced at an appropriate position (e.g., the 3'-position of the naphthyl ring via Suzuki coupling), can undergo an intramolecular Scholl reaction to generate a complex, fused polycyclic system. acs.orgnih.gov

The table below outlines key functionalization and annulation strategies.

| Transformation | Functional Group | Key Reagents | Resulting Structure |

| Suzuki Coupling | C-Br | R-B(OH)₂, Pd catalyst, Base | 4-Aryl(or Alkyl)phenyl-2'-naphthyl ketone |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, Base | 4-(Alkynyl)phenyl-2'-naphthyl ketone |

| Scholl Reaction | Aryl C-H bonds | Lewis Acid (e.g., FeCl₃), Oxidant | Fused Polycyclic Aromatic Hydrocarbon |

Synthesis of Heterocyclic and Polycyclic Aromatic Compounds from Derivatives

The functionalized derivatives of this compound are valuable precursors for the synthesis of a diverse range of heterocyclic and polycyclic aromatic compounds, which are significant motifs in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds:

The ketone carbonyl group is a key reactive site for building five- and six-membered heterocyclic rings.

Pyrazoles and Isoxazoles: In the Knorr pyrazole (B372694) synthesis and related methods, a 1,3-dicarbonyl compound reacts with hydrazine to form a pyrazole ring. youtube.com The ketone of a this compound derivative can be converted into a β-diketone or an α,β-unsaturated ketone (a chalcone) intermediate. Subsequent condensation with hydrazine or hydroxylamine hydrochloride yields the corresponding pyrazole or isoxazole (B147169) rings, respectively. acs.orgorganic-chemistry.orgnih.gov

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. tandfonline.com A derivative, such as 3-amino-4-bromophenyl-2'-naphthyl ketone, could undergo condensation and cyclodehydration to furnish a highly substituted quinoline scaffold. nih.govresearchgate.netrsc.org

Synthesis of Polycyclic Aromatic Compounds:

Intramolecular cyclization reactions are powerful tools for constructing elaborate PAHs from tailored precursors derived from this compound.

Intramolecular Friedel-Crafts and Related Cyclizations: A side chain introduced via Suzuki or Sonogashira coupling can be designed to undergo an intramolecular electrophilic attack on an adjacent aromatic ring. For example, coupling an ortho-alkynylphenyl group can lead to a precursor that, upon activation, cyclizes to form a new fused ring system.

Oxidative Cyclization (Scholl Reaction): As mentioned previously, the Scholl reaction is a dominant strategy for synthesizing highly fused, often sterically strained, polycyclic and curved aromatic systems from biaryl precursors. acs.orgresearchgate.net This method allows for the "stitching" together of existing aromatic rings within a molecule to expand the π-conjugated system.

The following table provides examples of target ring systems synthesized from derivatives of the title compound.

| Target System | Key Precursor Derivative | Synthetic Method |

| Pyrazole | α,β-Unsaturated ketone (Chalcone) | Condensation with Hydrazine |

| Isoxazole | α,β-Unsaturated ketone (Chalcone) | Condensation with Hydroxylamine |

| Quinoline | 2-Aminoaryl ketone derivative | Friedländer Annulation |

| Benzo[g]chrysene | 4-Bromophenyl-(3'-phenyl-2'-naphthyl) ketone | Intramolecular Scholl Reaction |

Coordination Chemistry and Metal Complexes of 4 Bromophenyl 2 Naphthyl Ketone

Ligand Design and Coordination Modes of Ketones with Transition Metals

The carbonyl group (C=O) is the primary site of interaction between a ketone and a transition metal center. The lone pairs of electrons on the oxygen atom allow ketones to function as Lewis bases, donating electron density to a Lewis acidic metal ion. For a molecule like 4-Bromophenyl-2'-naphthyl ketone, the steric and electronic properties of the bulky bromophenyl and naphthyl groups play a significant role in the stability and geometry of the resulting metal complexes.

Ketones can coordinate to transition metals in two primary modes:

η¹-O-bonding: This is the most common coordination mode, where the ketone binds to the metal center through a single dative bond from the oxygen atom. This type of interaction is favored with hard, Lewis-acidic metal centers in higher oxidation states. The C=O bond remains largely intact, although its vibrational frequency in infrared spectroscopy is typically lowered upon coordination due to the drainage of electron density from the carbonyl bond to the metal.

η²-C,O-bonding: In this mode, both the carbon and oxygen atoms of the carbonyl group participate in bonding to the metal center. This is more prevalent with electron-rich, low-valent transition metals that can engage in back-bonding with the π* orbital of the carbonyl group. This interaction leads to a more significant elongation of the C-O bond and a substantial decrease in its stretching frequency.

The choice of coordination mode is influenced by several factors, including the nature of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere. The presence of the electron-withdrawing bromine atom and the extended π-system of the naphthyl group in this compound can modulate the electron density on the carbonyl oxygen, thereby influencing its donor strength and the stability of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Metal-Ketone Complexes